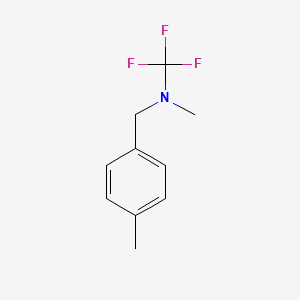
2-(4-Hexylphenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hexylphenyl)quinoline: is an organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring. The compound this compound is characterized by the presence of a hexyl group attached to the phenyl ring, which is further connected to the quinoline core. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hexylphenyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid. Another method involves the Pfitzinger reaction, where isatin derivatives react with aniline in the presence of a base to form quinoline derivatives.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction efficiency. Solvent recovery and recycling are also important considerations in industrial production to ensure sustainability and cost-effectiveness.
化学反应分析
Types of Reactions: 2-(4-Hexylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the quinoline ring, typically using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nitric acid, halogens, catalysts such as iron(III) chloride.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
科学研究应用
Chemistry: 2-(4-Hexylphenyl)quinoline is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound derivatives have been investigated for their potential as therapeutic agents. Quinolines are known for their antimicrobial, antimalarial, and anticancer properties. The hexylphenyl modification may enhance the compound’s bioavailability and target specificity.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable, luminescent complexes makes it valuable in the field of optoelectronics.
作用机制
The mechanism of action of 2-(4-Hexylphenyl)quinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, they may inhibit DNA gyrase or topoisomerase, enzymes crucial for bacterial DNA replication, leading to antibacterial effects. In optoelectronics, the compound’s luminescent properties are attributed to its ability to form stable excited states, which emit light upon relaxation.
相似化合物的比较
2-Phenylquinoline: Lacks the hexyl group, resulting in different solubility and reactivity.
4-Hexylquinoline: The hexyl group is attached directly to the quinoline ring, altering its electronic properties.
2-(4-Methylphenyl)quinoline: The presence of a methyl group instead of a hexyl group affects the compound’s steric and electronic characteristics.
Uniqueness: 2-(4-Hexylphenyl)quinoline’s unique combination of a hexyl group and a quinoline core imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents, increases its hydrophobicity, and may improve its interaction with biological targets or electronic materials.
属性
分子式 |
C21H23N |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
2-(4-hexylphenyl)quinoline |
InChI |
InChI=1S/C21H23N/c1-2-3-4-5-8-17-11-13-19(14-12-17)21-16-15-18-9-6-7-10-20(18)22-21/h6-7,9-16H,2-5,8H2,1H3 |
InChI 键 |
IBHQERJRFBRAAK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)


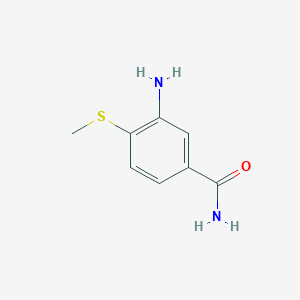
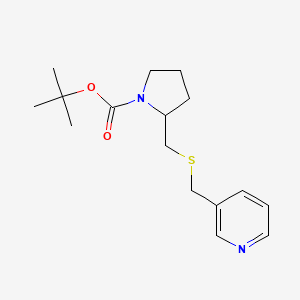

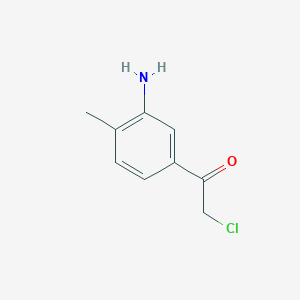
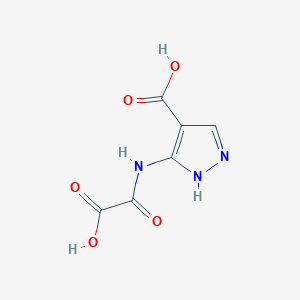

![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
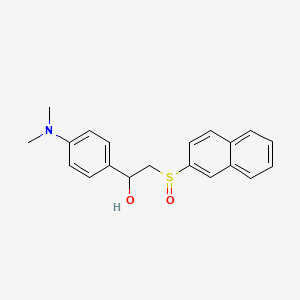
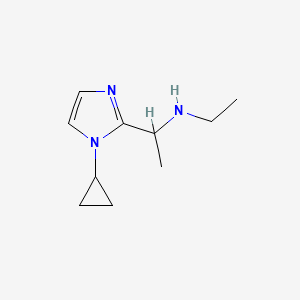
![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
